Cas no 1565998-64-2 (3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine)
3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine
- 1H-1,2,4-Triazol-5-amine, 3-(2,6-difluorophenyl)-1-methyl-
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- MDL: MFCD26917148
- Inchi: 1S/C9H8F2N4/c1-15-9(12)13-8(14-15)7-5(10)3-2-4-6(7)11/h2-4H,1H3,(H2,12,13,14)
- InChI Key: ZNCIHXKQSBQQAG-UHFFFAOYSA-N
- SMILES: FC1C=CC=C(C=1C1N=C(N)N(C)N=1)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 218
- XLogP3: 1.5
- Topological Polar Surface Area: 56.7
3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-266463-1g |
3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine |
1565998-64-2 | 1g |
$1057.0 | 2023-09-12 | ||
| Enamine | EN300-266463-5g |
3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine |
1565998-64-2 | 5g |
$3065.0 | 2023-09-12 | ||
| Enamine | EN300-266463-10g |
3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine |
1565998-64-2 | 10g |
$4545.0 | 2023-09-12 | ||
| Ambeed | A1084987-1g |
3-(2,6-Difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine |
1565998-64-2 | 95% | 1g |
$755.0 | 2024-04-23 | |
| Enamine | EN300-266463-0.05g |
3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine |
1565998-64-2 | 0.05g |
$888.0 | 2023-09-12 | ||
| Enamine | EN300-266463-0.1g |
3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine |
1565998-64-2 | 0.1g |
$930.0 | 2023-09-12 | ||
| Enamine | EN300-266463-0.25g |
3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine |
1565998-64-2 | 0.25g |
$972.0 | 2023-09-12 | ||
| Enamine | EN300-266463-0.5g |
3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine |
1565998-64-2 | 0.5g |
$1014.0 | 2023-09-12 | ||
| Enamine | EN300-266463-1.0g |
3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine |
1565998-64-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-266463-2.5g |
3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine |
1565998-64-2 | 2.5g |
$2071.0 | 2023-09-12 |
3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine Suppliers
3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine
Introduction to 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine (CAS No. 1565998-64-2)
The compound 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine (CAS No. 1565998-64-2) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design and development of novel bioactive molecules. This heterocyclic compound, featuring a triazolyl core substituted with a 2,6-difluorophenyl group and a methylamine moiety at the 5-position, has garnered considerable attention due to its unique structural and functional properties. The strategic incorporation of fluorine atoms into the aromatic ring enhances its metabolic stability and binding affinity, making it a promising candidate for further exploration in medicinal chemistry.
Recent studies have highlighted the potential of fluorinated aromatic compounds in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The triazole ring in this molecule serves as a versatile scaffold, enabling diverse chemical modifications while maintaining structural integrity. The presence of the methylamine group at the 5-position introduces basicity, which can be exploited for interactions with acidic pharmacophores in biological targets. This dual functionality makes the compound an intriguing subject for drug discovery initiatives.
In the context of modern drug development, the synthesis and characterization of such compounds are often guided by computational modeling and high-throughput screening techniques. The fluorine atoms at the 2 and 6 positions of the phenyl ring contribute to electron-withdrawing effects, which can influence both electronic and steric properties of the molecule. These features are critical for optimizing pharmacokinetic profiles, including solubility, permeability, and metabolic stability. Advanced spectroscopic methods such as NMR and mass spectrometry have been employed to elucidate its molecular structure and dynamics.
The biological activity of 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine has been preliminarily investigated in several in vitro assays. Initial findings suggest that it exhibits moderate binding affinity to certain enzyme targets implicated in metabolic disorders. The fluorinated aromatic moiety appears to play a crucial role in stabilizing interactions with these targets by enhancing hydrophobic interactions or by participating in π-stacking interactions. Further functionalization of the triazolyl core may lead to improved potency and selectivity.
One of the most compelling aspects of this compound is its potential as a lead structure for next-generation therapeutics. The combination of a triazole scaffold, fluorinated aromatic substituents, and an amine group provides a rich chemical space for medicinal chemists to explore. Novel synthetic methodologies have been developed to streamline the preparation of analogs derived from this core structure. These include transition-metal-catalyzed cross-coupling reactions and fluorination techniques that allow for precise modification of the molecular framework.
The pharmaceutical industry has increasingly recognized the value of fluorinated compounds due to their ability to enhance drug-like properties such as lipophilicity and bioavailability. The CAS No. 1565998-64-2 assigned to this compound underscores its significance as a registered chemical entity with distinct properties that warrant further investigation. Collaborative efforts between academic researchers and industrial scientists are essential for translating laboratory findings into clinical applications.
Emerging research also suggests that this class of triazolyl derivatives may have applications beyond traditional therapeutic areas. For instance, their structural motifs could be adapted for use in agrochemicals or materials science, where similar properties are desired for bioactivity or material stability. The versatility of the triazole ring makes it an excellent candidate for such interdisciplinary applications.
As computational chemistry continues to advance, virtual screening methods are being employed to identify potential new uses for existing compounds like 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine. These approaches leverage large datasets and machine learning algorithms to predict biological activity with high accuracy. Such tools are invaluable for guiding experimental design and prioritizing candidates for further testing.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Recent improvements in catalytic systems have enabled more efficient routes to complex heterocycles like this one. Green chemistry principles are also being integrated into synthetic protocols to minimize environmental impact while maintaining efficiency.
In summary,3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine (CAS No. 1565998-64-2) exemplifies how strategic molecular design can yield promising candidates for drug discovery programs. Its unique structural features—particularly the combination of fluorinated aromatic groups with a triazolyl core—make it a compelling target for further exploration by medicinal chemists worldwide.
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